Isobutyl lactate

Descripción

Nomenclature and Classification

Isobutyl lactate possesses a comprehensive nomenclature system that reflects its chemical structure and regulatory classification across international standards. The International Union of Pure and Applied Chemistry name for this compound is 2-methylpropyl 2-hydroxypropanoate. This systematic name accurately describes the molecular structure, indicating the presence of a 2-methylpropyl group (isobutyl) attached to a 2-hydroxypropanoate moiety (lactate). Alternative nomenclature includes propanoic acid, 2-hydroxy-, 2-methylpropyl ester, which emphasizes the ester bond formation between the carboxylic acid and alcohol components.

The compound maintains several synonymous designations that appear in scientific literature and commercial documentation. These include 2-methylpropyl 2-hydroxypropionate, isobutyl 2-hydroxypropanoate, and simply this compound. The Chemical Abstracts Service has assigned the registry number 585-24-0 to this compound, providing a unique identifier for database searches and regulatory documentation. Additionally, a deprecated Chemical Abstracts Service number 73523-02-1 exists in historical literature. The European Community number 209-551-3 facilitates identification within European Union regulatory frameworks.

International classification systems recognize this compound under various organizational schemes. The compound appears in the European Inventory of Existing Commercial Chemical Substances with the designation EINECS 209-551-3. The Simplified Molecular Input Line Entry System notation CC(C)COC(=O)C(C)O provides a standardized method for representing the molecular structure in computational chemistry applications. The International Chemical Identifier InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3 offers another systematic approach to molecular representation. The corresponding InChI Key WBPAQKQBUKYCJS-UHFFFAOYSA-N serves as a fixed-length condensed version of the International Chemical Identifier.

Chemical Structure and Molecular Formula

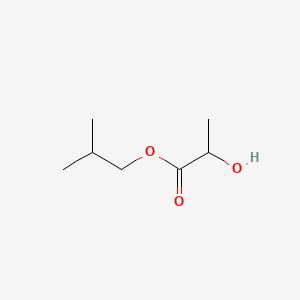

This compound exhibits a molecular formula of C₇H₁₄O₃, representing seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. The molecular weight calculates to 146.18 grams per mole, as determined by computational chemistry methods. The structural arrangement consists of an ester functional group linking a 2-methylpropyl moiety to a 2-hydroxypropanoate unit. This configuration creates a molecule with both hydrophilic and hydrophobic characteristics, contributing to its solvent properties.

The molecular structure can be analyzed through multiple representational systems. The Simplified Molecular Input Line Entry System notation CC(C)COC(=O)C(C)O clearly delineates the connectivity between atoms. This representation indicates the presence of an isobutyl group (CC(C)C) connected through an oxygen atom to a carbonyl carbon, which is further bonded to a hydroxyl-bearing carbon atom. The three-dimensional molecular geometry has been computationally modeled, revealing conformational preferences that influence physical and chemical properties.

The ester functionality represents the critical structural feature that determines many of the compound's properties. The carbonyl carbon exhibits electrophilic character, while the adjacent hydroxyl group provides hydrogen bonding capability. The isobutyl portion contributes hydrophobic characteristics and influences the compound's volatility and solubility profile. This structural combination results in a molecule that demonstrates compatibility with both aqueous and organic systems, making it valuable as a solvent across diverse applications.

Computational analysis reveals specific bond angles and distances that characterize the molecular geometry. The tetrahedral arrangement around each carbon center creates specific spatial relationships that influence intermolecular interactions. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can affect conformational preferences and physical properties. These structural features collectively contribute to the compound's effectiveness as a biodegradable solvent with reduced environmental impact compared to traditional alternatives.

Stereochemical Considerations of R-(+)-Isobutyl Lactate

The stereochemical aspects of this compound center on the presence of a chiral carbon atom within the lactate moiety, specifically at the position bearing both the hydroxyl group and the methyl substituent. This chiral center gives rise to two possible enantiomers: the R-(+)-isobutyl lactate and the S-(-)-isobutyl lactate. The R-(+)-isobutyl lactate represents the dextrorotatory form, which rotates plane-polarized light in a clockwise direction when viewed along the direction of light propagation. Commercial preparations often focus on this specific enantiomer due to its biological compatibility and specific optical properties.

The optical activity of R-(+)-isobutyl lactate has been precisely measured, with a specific rotation value of [α]₁₉/D +15° when measured neat at 19 degrees Celsius using the sodium D-line. This positive rotation value confirms the dextrorotatory nature of this enantiomer and provides a reliable method for confirming enantiomeric purity in analytical applications. The magnitude of this rotation reflects the specific molecular geometry and electronic environment around the chiral center. Research into chiroptical properties has demonstrated that the optical rotation of chiral molecules with RCHXY structures can be predicted using electron-withdrawing and electron-donating properties of functional groups.

The relationship between absolute configuration and optical rotation follows established principles of stereochemistry. In the case of R-(+)-isobutyl lactate, the priority assignment according to Cahn-Ingold-Prelog rules places the carboxyl group as the highest priority, followed by the hydroxyl group, the methyl group, and hydrogen as the lowest priority. When the lowest priority group (hydrogen) is positioned away from the observer, the remaining three groups are arranged in a clockwise manner from highest to lowest priority, confirming the R configuration. This spatial arrangement correlates with the observed positive optical rotation, consistent with theoretical predictions.

The practical implications of stereochemistry extend to biological activity and pharmaceutical applications. The R-(+)-isobutyl lactate enantiomer exhibits specific interactions with biological systems that may differ from its S-(-) counterpart. These stereochemical considerations become particularly important in pharmaceutical formulations where enantiomeric purity can influence drug efficacy and safety profiles. The preferential formation or isolation of specific enantiomers requires careful attention to synthetic methodology and purification techniques.

Propiedades

IUPAC Name |

2-methylpropyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPAQKQBUKYCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862243 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-24-0 | |

| Record name | 2-Methylpropyl 2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutyl lactate can be synthesized through the esterification of lactic acid with isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3CH(OH)COOH+CH3CH2CH2OH→CH3CH(OH)COOCH2CH2CH3+H2O

Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process may also employ azeotropic distillation to remove water and shift the equilibrium towards ester formation .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lactic acid and isobutanol.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different lactate esters.

Oxidation: Under strong oxidative conditions, this compound can be oxidized to produce lactic acid and other by-products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Lactic acid and isobutanol.

Transesterification: Various lactate esters depending on the alcohol used.

Oxidation: Lactic acid and other oxidation products.

Aplicaciones Científicas De Investigación

2.1. Solvent in Chemical Processes

Isobutyl lactate serves as a green solvent in various chemical processes due to its favorable properties:

- Low Toxicity : It has been shown to have lower toxicity compared to other organic solvents, making it suitable for applications in food and pharmaceuticals .

- Biodegradability : Its environmental profile allows for safer disposal and reduced ecological impact .

2.2. Microbial Biosynthesis

Recent studies have demonstrated the microbial production of this compound from renewable resources:

- Biosynthetic Pathways : Research has shown that Escherichia coli can be engineered to produce this compound directly from glucose through metabolic engineering techniques. This process involves modular pathways that enhance production efficiency by manipulating enzyme expression and metabolic fluxes .

- Industrial Relevance : The ability to produce this compound from renewable sources positions it as a sustainable alternative for industrial applications, particularly in the production of biodegradable plastics and solvents .

3.1. Clinical Diagnostics

This compound has gained attention in the field of clinical diagnostics:

- Lactate Monitoring : As a derivative of lactic acid, this compound can be utilized in the development of biosensors for monitoring lactate levels in blood, which is critical for assessing metabolic states in patients suffering from conditions like sepsis or ischemia .

- Potential Biomarker : Elevated levels of lactate are associated with various medical conditions, including diabetes and cardiac issues. Thus, compounds like this compound may play a role in early diagnosis and monitoring of these diseases .

4.1. Microbial Production Study

A notable study involved the engineering of E. coli strains to optimize the production of this compound:

- Researchers constructed modular plasmids that enhanced the expression of key enzymes involved in the lactate biosynthesis pathway.

- The study reported a significant increase in yield, demonstrating the feasibility of using microbial systems for the sustainable production of this compound from glucose .

| Study Aspect | Details |

|---|---|

| Organism | Escherichia coli |

| Substrate | Glucose |

| Key Enzymes | Alcohol acyltransferase (AAT) |

| Yield Improvement | 54-fold increase in specific productivity |

4.2. Clinical Application Research

In another investigation focusing on lactate as a biomarker:

Mecanismo De Acción

Isobutyl lactate can be compared with other lactate esters such as ethyl lactate, butyl lactate, and methyl lactate:

Ethyl Lactate: Similar in its use as a green solvent but has a lower boiling point and different solubility properties.

Butyl Lactate: Also used as a solvent, but with a higher boiling point and different odor profile.

Methyl Lactate: Used in similar applications but has a lower molecular weight and different physical properties.

Uniqueness: this compound is unique due to its balance of physical properties, such as boiling point and solubility, making it suitable for a wide range of applications. Its biodegradability and low toxicity further enhance its appeal as an environmentally friendly solvent .

Comparación Con Compuestos Similares

Key Findings :

- Isobutyl lactate exhibits the lowest titer among microbial-produced lactate esters, likely due to inefficiencies in the isobutanol module (pCT13) .

- Ethyl lactate dominates in production efficiency, attributed to the well-characterized ethanol module (pCT24) and higher substrate affinity of related enzymes .

Flavor Contributions in Alcoholic Beverages

| Compound | Odor Profile | Odor Activity Value (OAV) | Presence in Beverages |

|---|---|---|---|

| This compound | Fruity, floral | Not quantified | Chinese Baijiu, pear/apple spirits |

| Ethyl lactate | Buttery, creamy | High (e.g., 1800+ in Baijiu) | Chinese Baijiu, Calvados, rice wine |

| Butyl lactate | Sweet, pineapple-like | Moderate | "Gujing" Baijiu, distilled spirits |

| Isoamyl lactate | Banana, tropical | Low | Specialty spirits, experimental |

Key Findings :

Physicochemical Properties

| Property | This compound | Ethyl Lactate | Butyl Lactate |

|---|---|---|---|

| Molecular Weight | 160.21 g/mol | 146.14 g/mol | 174.19 g/mol |

| Solubility | Low in water | Moderately soluble | Low in water |

| Volatility | Moderate (branched) | High (short-chain) | Low (long-chain) |

| Hydrophobicity | High (logP ~1.8) | Moderate (logP ~0.5) | High (logP ~2.1) |

Actividad Biológica

Isobutyl lactate, a lactate ester with the chemical formula CHO, is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food industries. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound is an ester derived from lactic acid and isobutanol. Its structure can be represented as follows:

- Molecular Formula: CHO

- Molecular Weight: 158.18 g/mol

- CAS Number: 105-62-4

Biological Activities

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and skin-conditioning properties. Below are detailed findings from various studies:

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of microorganisms. A study indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.5 |

| Staphylococcus aureus | 2.0 |

| Candida albicans | 1.0 |

These results suggest that this compound could serve as a potential preservative in food and cosmetic formulations due to its ability to inhibit microbial growth .

Skin Irritation and Sensitization Studies

The safety profile of this compound has been assessed through various dermatological studies. In a study involving rabbits, moderate erythema was observed upon application of undiluted this compound under occlusive patches, indicating potential irritant effects on sensitive skin . However, no significant sensitization reactions were noted in other studies where lower concentrations were used.

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce inflammation markers in human skin fibroblasts. The compound was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when exposed to inflammatory stimuli . This suggests its potential use in formulations aimed at treating inflammatory skin conditions.

Case Studies

- Microbial Production : A significant advancement in the production of this compound has been achieved through microbial fermentation processes. Researchers engineered Escherichia coli strains to enhance the yield of this compound from glucose substrates. The optimized strains showed improved production rates, achieving up to 392 mg/L after 96 hours of fermentation .

- Cosmetic Applications : In cosmetic formulations, this compound has been evaluated for its emollient properties. A clinical trial involving topical applications demonstrated that products containing this compound improved skin hydration and barrier function without causing irritation .

Safety Profile

The safety assessment of this compound indicates a favorable profile when used within recommended concentrations. The LD50 (lethal dose for 50% of the population) for oral exposure in rats was found to be greater than 5000 mg/kg, suggesting low acute toxicity . Furthermore, repeated exposure studies have shown no significant adverse effects when applied topically at concentrations typically used in cosmetic products.

Q & A

Q. What are the primary synthetic routes for isobutyl lactate in laboratory settings, and how do their efficiencies compare?

this compound is synthesized via:

- Chemical esterification : Acid-catalyzed reaction between lactic acid and isobutanol. Requires optimization of catalysts (e.g., sulfuric acid, ion-exchange resins) and reaction conditions (temperature, molar ratios) to minimize byproducts like water or unreacted substrates .

- Microbial biosynthesis : Engineered E. coli strains (e.g., EcJW202) produce this compound directly from glucose via modular pathways (pyruvate → lactate → lactyl-CoA + isobutanol). Reported titers: 0.26 ± 0.01 mg/L with specific productivity of 0.01 mg/gDCW/h .

Q. Comparison :

| Method | Titer (mg/L) | Productivity (mg/gDCW/h) | Key Challenges |

|---|---|---|---|

| Chemical Esterification | N/A* | N/A* | Energy-intensive purification, low atom economy |

| Microbial Biosynthesis | 0.26 | 0.01 | Toxicity of esters, pathway bottlenecks |

| *Chemical yields depend on substrates and catalysts; microbial data from . |

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Gas Chromatography (GC) : Coupled with flame ionization or mass spectrometry (GC-MS) for separation and quantification. Use internal standards (e.g., ethyl hexanoate) to account for matrix effects .

- SDS-PAGE & Metabolite Profiling : Validate pathway enzyme expression (e.g., Pct, VAAT) and correlate with ester production .

- LogP Analysis : Measure hydrophobicity to assess cellular toxicity, as higher logP values correlate with membrane disruption .

Advanced Research Questions

Q. How can metabolic bottlenecks in microbial this compound biosynthesis be systematically identified and resolved?

Methodological Framework :

Pathway Modularization : Split pathways into upstream (lactate/isobutanol synthesis) and downstream (esterification) modules. Vary plasmid copy numbers to balance flux (e.g., high-copy plasmids for lactyl-CoA transferase) .

Toxicity Mitigation : Screen ester-resistant host strains or employ in situ product removal (e.g., adsorption resins) to alleviate growth inhibition. This compound is less toxic than isoamyl lactate but still reduces E. coli growth by ~10% at 5 g/L .

Co-Optimization with Fusel Alcohols : Use C. thermocellum esterases to enhance isobutyl-CoA flux, increasing ester production 2-fold in engineered strains .

Q. How should researchers address contradictions in reported this compound yields across microbial systems?

Case Study :

- E. coli EcJW202 produces 0.26 mg/L this compound , while C. thermocellum HSCT2105 generates higher isobutyrate esters via native esterases .

Resolution Strategies : - Strain-Specific Optimization : Tailor pathway regulation (e.g., promoter strength, ribosome binding sites) to host metabolism.

- Data Normalization : Report titers as specific productivity (mg/gDCW/h) rather than absolute concentrations to account for biomass differences .

- Metabolic Flux Analysis : Use isotopic tracing (e.g., ¹³C-glucose) to identify carbon diversion points (e.g., competing acetate pathways) .

Q. What experimental design principles apply when scaling this compound production from lab-scale to bioreactors?

- pH Control : Maintain pH 6.5–7.0 to stabilize enzyme activity (e.g., lactate dehydrogenase) and prevent acidification from lactate accumulation .

- Oxygenation Strategies : Use microaerobic conditions for mixed acid fermentation in E. coli to balance NAD+/NADH ratios .

- In-Line Monitoring : Implement sensors for real-time tracking of glucose, lactate, and ester concentrations to adjust feeding rates .

Methodological Guidance

How can researchers formulate hypothesis-driven questions for this compound studies?

Use the PICOT Framework :

- Population : Microbial strain (e.g., E. coli JW202).

- Intervention : Modular pathway engineering (e.g., plasmid copy number variation).

- Comparison : Wild-type vs. engineered strains.

- Outcome : this compound titer (mg/L).

- Time : 24-hour fermentation .

Example Hypothesis :

"Increasing plasmid copy number for lactyl-CoA transferase (Pct) will improve this compound productivity by 50% in EcJW202 under microaerobic conditions."

Q. What statistical approaches are critical for validating this compound production data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.